Adenosine 5'-triphosphate-2',3'-dialdehyde
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Overview
Description
Adenosine 5'-triphosphate-2',3'-dialdehyde (oATP) is a modified form of adenosine 5'-triphosphate (ATP), a crucial molecule in cellular energy transfer. oATP has unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: oATP is typically synthesized by oxidizing ATP with sodium periodate (NaIO4) under acidic conditions. The reaction involves the cleavage of the vicinal diols in the ribose sugar, leading to the formation of the dialdehyde structure. The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure the selective oxidation of ATP.
Industrial Production Methods: Industrial production of oATP involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as pH, temperature, and reaction time, to achieve high yields and purity. The process may also involve purification steps, such as chromatography, to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: oATP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound's properties and interactions with other molecules.
Common Reagents and Conditions:
Oxidation: oATP can be further oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of oATP can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using nucleophiles, such as amines or alcohols, to modify the aldehyde groups.
Major Products Formed:
Oxidation: Further oxidation of oATP can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of oATP can result in the formation of reduced alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
oATP has a wide range of applications in scientific research, including:
Chemistry: oATP is used as a chemical probe to study the interactions and functions of ATP-binding proteins and enzymes. It can also be used to investigate the mechanisms of ATP-dependent processes.
Biology: oATP is employed to study cellular processes that involve ATP, such as energy metabolism, signal transduction, and cell signaling pathways. It can also be used to investigate the effects of ATP depletion on cellular functions.
Medicine: oATP has potential therapeutic applications, such as in the treatment of mitochondrial dysfunction and oxidative stress-related diseases. It can also be used as a tool to study the role of ATP in various diseases.
Industry: oATP is used in biotechnological applications, such as the development of biosensors and bioanalytical assays. It can also be used in the production of biofuels and other bioproducts.
Mechanism of Action
The mechanism by which oATP exerts its effects involves its interaction with ATP-binding proteins and enzymes. oATP can bind to the ATP-binding sites of these proteins, inhibiting their activity and affecting cellular processes that depend on ATP. The molecular targets and pathways involved include ATP-dependent enzymes, ion channels, and transporters.
Comparison with Similar Compounds
oATP is similar to other periodate-oxidized nucleotides, such as adenosine 5'-diphosphate-2',3'-dialdehyde (oADP) and adenosine 5'-monophosphate-2',3'-dialdehyde (oAMP). These compounds share similar structures and properties but differ in their specific applications and effects. oATP is unique in its ability to interact with ATP-binding proteins and enzymes, making it a valuable tool in studying ATP-dependent processes.
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Properties
Molecular Formula |
C10H13N5NaO13P3 |
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Molecular Weight |
527.15 g/mol |
IUPAC Name |
sodium;[[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m1./s1 |
InChI Key |
HNIAWAXYNDLLTR-ZJLYAJKPSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Origin of Product |
United States |
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